molecular formula C23H20N6O B11231718 N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11231718
M. Wt: 396.4 g/mol
InChI Key: ZFPMLMSISWYNMY-UHFFFAOYSA-N
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Description

N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines.

Preparation Methods

The synthesis of N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often through the use of automated reactors and purification systems .

Chemical Reactions Analysis

N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Scientific Research Applications

N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, regulating various cellular functions. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell growth, differentiation, and survival, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Similar compounds to N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine include other pyrazolo[3,4-d]pyrimidine derivatives such as:

These compounds share similar core structures but differ in their substituents, which can influence their biological activity and specificity. The uniqueness of this compound lies in its specific substituents that may confer distinct biological properties and therapeutic potential .

Properties

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

IUPAC Name

6-N-(furan-2-ylmethyl)-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H20N6O/c1-16-9-11-17(12-10-16)26-21-20-15-25-29(18-6-3-2-4-7-18)22(20)28-23(27-21)24-14-19-8-5-13-30-19/h2-13,15H,14H2,1H3,(H2,24,26,27,28)

InChI Key

ZFPMLMSISWYNMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

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